molecular formula C14H21ClN2O2 B2972070 trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl CAS No. 1951439-12-5

trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl

Cat. No. B2972070
CAS RN: 1951439-12-5
M. Wt: 284.78
InChI Key: MMJLWUJXQMYCPX-LOCPCMAASA-N
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Description

Trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl is a chemical compound with the CAS Number: 1951439-12-5. It has a molecular weight of 284.79 and its IUPAC name is benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate hydrochloride . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2.ClH/c1-11-7-8-16 (9-13 (11)15)14 (17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m1./s1 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 284.79 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Substrate Specificity and Enzymatic Activity

The study of carboxylesterase isozymes in human liver and small intestine reveals significant insights into the hydrolysis of large acyl compound substrates. These enzymes exhibit varying substrate specificities and hydrolytic activities, which are crucial for understanding drug metabolism and disposition. The research highlights the enzyme's ability to hydrolyze substrates with different chain lengths and the impact of hydrophobic alcohols on transesterification, providing a foundation for further exploration of enzymatic processes relevant to compounds like trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl (Imai et al., 2006).

Synthesis and Ring Opening of cis-3-Alkylaziridine-2-carboxylates

Innovative synthesis methods for cis-3-alkylaziridine-2-carboxylates and their ring-opening reactions offer pathways to create a variety of amino acids, highlighting the potential for developing new pharmacological agents. This research opens the door for synthesizing compounds with structures similar to this compound, expanding the toolkit for drug development (Lee et al., 2001).

Potential SP Antagonists

Research on substituted piperidinones incorporating an amino acid moiety as potential SP antagonists illustrates the importance of structural moieties in developing compounds with specific pharmacological activities. The study showcases the synthesis of compounds that share structural similarities with this compound, suggesting potential applications in creating new therapeutic agents (Burdzhiev & Stanoeva, 2010).

Oligomers and Foldamers

The synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones highlights the exploration of new foldamers. This research provides insights into the structural and folding properties of these molecules, suggesting their potential for designing novel biomimetic structures and materials, which could be relevant for derivatives of this compound (Lucarini & Tomasini, 2001).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJLWUJXQMYCPX-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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